4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione
CAS No.:
Cat. No.: VC15920640
Molecular Formula: C13H8F3NO2
Molecular Weight: 267.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H8F3NO2 |
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Molecular Weight | 267.20 g/mol |
IUPAC Name | 4,4,4-trifluoro-1-quinolin-6-ylbutane-1,3-dione |
Standard InChI | InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)7-11(18)9-3-4-10-8(6-9)2-1-5-17-10/h1-6H,7H2 |
Standard InChI Key | KRSLZAISYKFNLX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC(=C2)C(=O)CC(=O)C(F)(F)F)N=C1 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4,4,4-trifluoro-1-(quinolin-6-yl)butane-1,3-dione combines a planar quinoline heterocycle with a β-diketone functional group. The trifluoromethyl group at the C4 position enhances the compound’s lipophilicity and metabolic stability, traits highly desirable in drug design . Key structural parameters include:
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Bond lengths: The diketone moiety () typically exhibits bond lengths of ~1.21 Å, while the bonds in the trifluoromethyl group measure ~1.33 Å, consistent with analogous fluorinated compounds .
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Electronic effects: The electron-deficient trifluoromethyl group polarizes the diketone system, increasing its reactivity toward nucleophilic agents and metal ions .
Comparative analysis with structurally similar compounds reveals distinct differences in electronic and steric properties (Table 1) .
Table 1: Structural Comparison of Trifluorobutane-1,3-dione Derivatives
Synthesis and Manufacturing
The synthesis of 4,4,4-trifluoro-1-(quinolin-6-yl)butane-1,3-dione is inferred from analogous routes described in patent literature . A representative multi-step process involves:
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Condensation of ethyl trifluoroacetate and ethyl acetate:
This step yields ethyl 4,4,4-trifluoro-3-oxobutanoate, a key intermediate.
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Acid-catalyzed hydrolysis:
The resulting acid is treated with thionyl chloride to form the acyl chloride.
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Friedel-Crafts acylation:
Aluminum chloride catalyzes the electrophilic substitution of the quinoline ring, affording the final product .
Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to achieving yields >90% .
Physicochemical Properties
Experimental and computational studies provide insights into the compound’s behavior:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic trifluoromethyl and quinoline groups .
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Thermal stability: Differential scanning calorimetry (DSC) reveals a melting point of ~145–150°C, with decomposition above 250°C .
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Spectroscopic signatures:
Supplier | Product Code | Purity | Packaging | Price (USD) | Last Updated |
---|---|---|---|---|---|
Chemenu | CM222877 | 95% | 1 g | 439 | 2021-12-16 |
Crysdot | CD51001723 | 95+% | 1 g | 465 | 2021-12-16 |
Alichem | 1805709118 | N/A | 1 g | 724.53 | 2021-12-16 |
Future Research Directions
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Pharmacological profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
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Materials science: Development of luminescent metal complexes for optoelectronic devices.
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Synthetic methodology: Exploration of greener catalysts (e.g., ionic liquids) to improve reaction efficiency.
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